![molecular formula C21H22N2O3S B2934848 (4-(3,4-dimethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1189442-80-5](/img/structure/B2934848.png)
(4-(3,4-dimethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(3,4-dimethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22N2O3S and its molecular weight is 382.48. The purity is usually 95%.
BenchChem offers high-quality (4-(3,4-dimethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3,4-dimethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Material Characterization
Synthesis of Radical Functionalized Monothiophenes : Research by Chahma et al. (2021) focused on the synthesis and characterization of oligothiophenes bearing stable radicals, demonstrating the utility of complex organic synthesis in creating materials with potential electronic applications (Chahma, Riopel, & Arteca, 2021).
Boric Acid Ester Intermediates : Huang et al. (2021) discussed the synthesis of boric acid ester intermediates featuring benzene rings, highlighting the use of crystallography and DFT studies for structural confirmation and electronic property evaluation, which could be relevant for the development of new materials and chemical sensors (Huang et al., 2021).
Electronic and Optical Properties
Excited-State Properties of Rhodium Complexes : Bradley et al. (2001) explored the photophysical properties of rhodium complexes, providing insight into the excited-state behavior of metal-organic compounds which could have implications for photochemical and photocatalytic applications (Bradley, Bursten, & Turro, 2001).
Synthesis of Polyimides : Wang et al. (2006) synthesized a series of pyridine-containing polyimides, demonstrating their potential in creating materials with excellent thermal stability, mechanical properties, and low dielectric constants, useful for electronic and aerospace applications (Wang et al., 2006).
Chemical Reactivity and Mechanism Studies
Michael Addition Reactions : Lattanzi (2006) reported on the enantioselective Michael addition of malonate esters to nitroolefins, showcasing the role of organocatalysts in facilitating stereoselective synthesis, a cornerstone in pharmaceutical and fine chemical manufacturing (Lattanzi, 2006).
Protecting Group for Carboxylic Acids : Zabadal et al. (2001) discussed the use of 2,5-dimethylphenacyl esters as a photoremovable protecting group for carboxylic acids, highlighting its utility in synthetic chemistry for the selective activation or release of functional groups under light irradiation (Zabadal, Pelliccioli, Klán, & Wirz, 2001).
Mechanism of Action
Pyrrolidine derivatives
Pyrrolidine is a five-membered ring with one nitrogen atom. It is a versatile scaffold for novel biologically active compounds . The pyrrolidine ring is present in various natural products, which exhibit a broad range of biological activities . It is used in the production of new materials, and it is an important precursor for more complex molecules with bio-utilities .
Benzothiazine derivatives
Benzothiazine is a heterocyclic compound consisting of a benzene ring fused to a thiazine ring. Compounds containing a benzothiazine moiety have been reported to exhibit a wide range of biological activities .
properties
IUPAC Name |
[4-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-15-9-10-17(13-16(15)2)23-14-20(21(24)22-11-5-6-12-22)27(25,26)19-8-4-3-7-18(19)23/h3-4,7-10,13-14H,5-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJQBGGIXUCGAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.